molecular formula C26H37F3N4O8 B2556791 Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid CAS No. 2416218-04-5

Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid

Cat. No. B2556791
CAS RN: 2416218-04-5
M. Wt: 590.597
InChI Key: NJTCEXRGYVYYIX-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C26H37F3N4O8 and its molecular weight is 590.597. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

  • The compound has been studied for its role in catalytic processes. Specifically, it is involved in reactions such as hydroesterification and hydromethoxycarbonylation, which are critical in organic synthesis and industrial chemistry (Matsuda, 1973).

Synthesis of Heterocyclic Systems

  • It is utilized in the synthesis of various heterocyclic systems. This includes the preparation of compounds like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which have potential applications in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Chiral Auxiliary Development

  • The compound is used in developing chiral auxiliaries, which are essential for synthesizing optically pure amines or β-amino acids. This is particularly significant in the field of stereochemistry and pharmaceuticals (Chiaroni et al., 1997).

Organocatalysis

  • It plays a role in organocatalysis, particularly in conjugate addition reactions. This application is critical for achieving high yield and selectivity in organic reactions (Chowdhury & Ghosh, 2009).

Photoreactions and Electron Transfer

  • The compound is involved in photoreactions and electron transfer processes, which are important in the study of photochemistry and the development of photoactive materials (Kurauchi, Nobuhara, & Ohga, 1986).

Radioligand Synthesis

  • It has been used in the synthesis of radioligands for positron emission tomography (PET), an important technique in medical imaging (Matarrese et al., 1997).

Catalytic Cycle Mapping

  • Research has been conducted to map the catalytic cycle of reactions involving this compound, which aids in understanding the mechanistic aspects of catalytic processes (Mika et al., 2011).

properties

IUPAC Name

methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O6.C2HF3O2/c1-16(2)20(28-21(29)18-11-7-13-25-18)22(30)27-19(23(31)33-3)12-8-14-26-24(32)34-15-17-9-5-4-6-10-17;3-2(4,5)1(6)7/h4-6,9-10,16,18-20,25H,7-8,11-15H2,1-3H3,(H,26,32)(H,27,30)(H,28,29);(H,6,7)/t18-,19-,20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQCVEVRWZTNSD-HBSNOMOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37F3N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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